2-Allyl-3-methyl-1,2-dihydroquinoxaline
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Overview
Description
2-Allyl-3-methyl-1,2-dihydroquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with an allyl group at the second position and a methyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-3-methyl-1,2-dihydroquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-allylaniline with 3-methyl-1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-3-methyl-1,2-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline-2-ones, tetrahydroquinoxalines, and substituted quinoxalines .
Scientific Research Applications
2-Allyl-3-methyl-1,2-dihydroquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-Allyl-3-methyl-1,2-dihydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the allyl and methyl groups.
2-Methylquinoxaline: Similar structure but lacks the allyl group.
3-Allylquinoxaline: Similar structure but lacks the methyl group.
Uniqueness: 2-Allyl-3-methyl-1,2-dihydroquinoxaline is unique due to the presence of both allyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-2-prop-2-enyl-1,2-dihydroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h3-5,7-8,10,14H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRENXCQIVBYLQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC1CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550773 |
Source
|
Record name | 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113477-68-2 |
Source
|
Record name | 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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